molecular formula C13H15NOS B2371071 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 871478-75-0

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2371071
CAS No.: 871478-75-0
M. Wt: 233.33
InChI Key: ODMVLVQZMXVTBG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyclopropyl group, a 4-methylphenyl group, and a thiazolidinone ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with cyclopropylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes ensuring the availability of high-purity starting materials, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity.

    3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the 4-methylphenyl group, which may influence its chemical properties and reactivity.

Uniqueness

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVLVQZMXVTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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